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molecular formula C16H13FO3 B061850 3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid CAS No. 175136-19-3

3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid

Cat. No. B061850
M. Wt: 272.27 g/mol
InChI Key: KOLALLMUHXRTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06900354B2

Procedure details

The title compound is prepared in analogy to example 12 b) from 3-[4-(4-fluoro-benzyloxy)-phenyl]-acrylic acid and methylamine. Yield=21%. Colorless solid. MS: m/e=286.0 (M++H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
21%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:20]=[CH:19][C:5]([CH2:6][O:7][C:8]2[CH:13]=[CH:12][C:11]([CH:14]=[CH:15][C:16](O)=[O:17])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[CH3:21][NH2:22]>>[F:1][C:2]1[CH:20]=[CH:19][C:5]([CH2:6][O:7][C:8]2[CH:13]=[CH:12][C:11]([CH:14]=[CH:15][C:16]([NH:22][CH3:21])=[O:17])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(COC2=CC=C(C=C2)C=CC(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(COC2=CC=C(C=C2)C=CC(=O)NC)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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